2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol
Overview
Description
2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is a chemical compound with the CAS Number: 1261947-42-5. Its molecular weight is 241.29 and its IUPAC name is 4’-hydroxy-N,3’-dimethyl [1,1’-biphenyl]-3-carboxamide .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is 1S/C15H15NO2/c1-10-8-12 (6-7-14 (10)17)11-4-3-5-13 (9-11)15 (18)16-2/h3-9,17H,1-2H3, (H,16,18) and the InChI key is ONUQUZSJRGABNW-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol:
Pharmaceutical Development
2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is studied for its potential use in pharmaceutical formulations. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer .
Biochemical Research
This compound is used in biochemical research to study enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it valuable for understanding the mechanisms of enzyme inhibition and activation .
Material Science
In material science, 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is explored for its properties as a polymer additive. It can enhance the thermal stability and mechanical strength of polymers, making it useful in the production of high-performance materials .
Analytical Chemistry
The compound is utilized in analytical chemistry as a reagent for detecting and quantifying specific substances. Its reactivity with certain chemical groups allows for the development of sensitive and selective analytical methods .
Environmental Science
Researchers in environmental science use this compound to study its effects on ecosystems and its potential as a pollutant. Understanding its environmental impact helps in developing strategies for pollution control and remediation .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to design new drugs with improved efficacy and safety profiles.
These applications highlight the versatility and importance of 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
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Safety and Hazards
properties
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-8-12(6-7-14(10)17)11-4-3-5-13(9-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQUZSJRGABNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)NC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683892 | |
Record name | 4'-Hydroxy-N,3'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261947-42-5 | |
Record name | 4'-Hydroxy-N,3'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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